molecular formula C13H14N4O2S B11276364 2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11276364
M. Wt: 290.34 g/mol
InChI Key: XRZXKHJPIONVOZ-UHFFFAOYSA-N
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Description

2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features a thiazole ring, an acetamide group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride to introduce the acetamide group.

    Coupling with Pyridine Derivative: The final step involves coupling the acetylated thiazole with a pyridine derivative, such as 3-pyridinemethanol, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, in aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetamide group, potentially leading to amines.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The thiazole and pyridine rings are likely involved in binding to these targets, while the acetamide group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with the pyridine ring at a different position.

    2-(2-acetamidothiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Another positional isomer with the pyridine ring at the 4-position.

    2-(2-acetamidothiazol-4-yl)-N-(quinolin-3-ylmethyl)acetamide: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific arrangement of functional groups, which may confer distinct biological and chemical properties. Its combination of a thiazole ring, acetamide group, and pyridine moiety allows for diverse interactions and applications that may not be possible with other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C13H14N4O2S/c1-9(18)16-13-17-11(8-20-13)5-12(19)15-7-10-3-2-4-14-6-10/h2-4,6,8H,5,7H2,1H3,(H,15,19)(H,16,17,18)

InChI Key

XRZXKHJPIONVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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